

Fadrozole Hydrochloride Hemihydrate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fadrozole Hydrochloride Hemihydrate*
Cat. No.: *B1671857*

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Fadrozole Hydrochloride Hemihydrate is a potent and selective non-steroidal inhibitor of the aromatase enzyme system. This technical guide provides an in-depth overview of its core properties, mechanism of action, pharmacological data, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

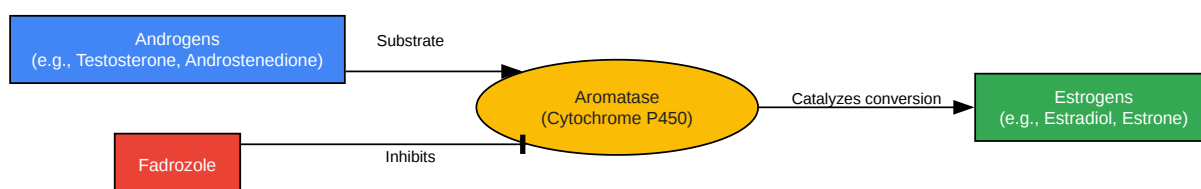
Identifier	Value
CAS Number	176702-70-8[1][2][3]
Molecular Formula	C ₁₄ H ₁₃ N ₃ .ClH.1/2H ₂ O[2][3]
Molecular Weight	268.74 g/mol [2][3]

Mechanism of Action and Signaling Pathway

Fadrozole exerts its therapeutic effect by specifically targeting and inhibiting aromatase, a cytochrome P450 enzyme critical for the final step in estrogen biosynthesis. Aromatase catalyzes the conversion of androgens, such as testosterone and androstenedione, into estrogens, namely estradiol and estrone, respectively.[4] By binding tightly to the aromatase enzyme at a site distinct from the steroid-binding site, fadrozole effectively blocks this conversion.[1] This leads to a significant reduction in circulating estrogen levels, which is the

primary mechanism for its efficacy in the treatment of estrogen-dependent diseases, including certain types of breast cancer.[4]

The signaling pathway inhibited by Fadrozole is a crucial component of steroid hormone biosynthesis. The diagram below illustrates this pathway and the point of inhibition by Fadrozole.



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Fadrozole's inhibition of aromatase in the estrogen synthesis pathway.

Pharmacological Properties

Fadrozole has been characterized by its potent in vitro and in vivo activity. The following tables summarize key quantitative data on its pharmacological properties.

In Vitro Potency

Parameter	Value	Species/System
IC50 (Aromatase Inhibition)	6.4 nM[1][5][6]	Human Placental & Rat Ovarian Aromatase[5]
IC50 (Estrogen Production)	0.03 μ M	Hamster Ovarian Slices[5][6]
IC50 (Progesterone Production)	120 μ M[5][6]	Hamster Ovarian Slices[5][6]
Inhibitory Constant (Ki) - Estrone Pathway	3.0 ng/mL (13.4 nmol/L)	Human (in vivo)[2][7]
Inhibitory Constant (Ki) - Estradiol Pathway	5.3 ng/mL (23.7 nmol/L)	Human (in vivo)[2][7]

In Vivo Efficacy and Pharmacokinetics

Parameter	Value	Species/Model
ED50 (Inhibition of Uterine Hypertrophy)	0.03 mg/kg (oral)	Immature Female Rats[5][6]
Peak Plasma Concentration (Tmax)	1 - 2 hours	Humans[2][7]
Average Half-life (t1/2)	10.5 hours	Humans[2][7]
Oral Clearance	621 mL/min	Humans[2][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are examples of experimental protocols involving Fadrozole.

In Vivo Study in a Fathead Minnow Model for Aromatase Inhibition

This protocol is adapted from a short-term reproduction assay designed to identify aromatase inhibitors.[8][9]

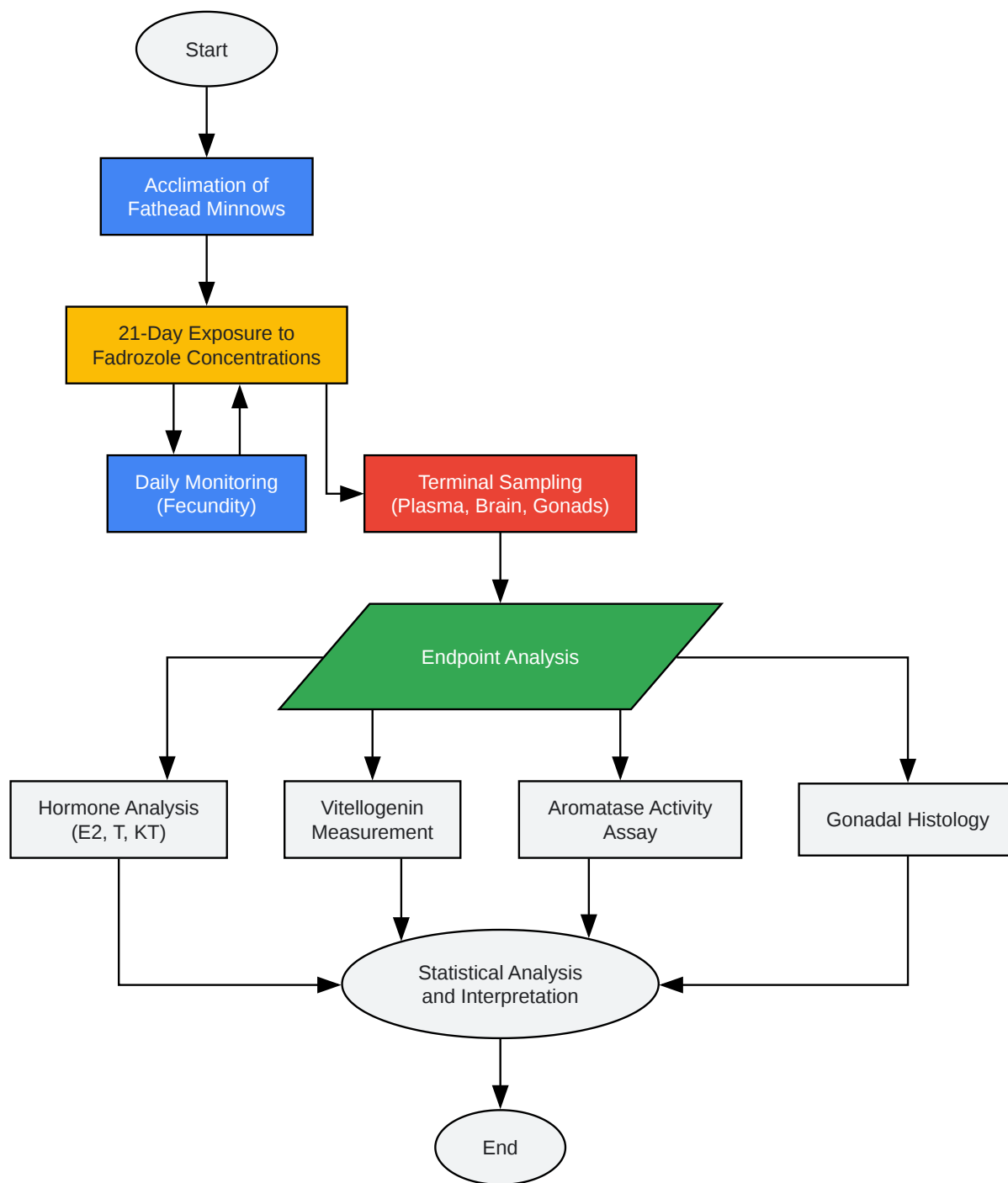
Objective: To assess the effects of Fadrozole on reproductive endpoints and biomarkers of aromatase inhibition in fathead minnows (*Pimephales promelas*).

Methodology:

- **Acclimation:** Sexually mature adult fathead minnows are acclimated to laboratory conditions.
- **Exposure:** Fish are exposed to varying concentrations of Fadrozole (e.g., 2, 10, and 50 µg/L) in a flow-through system for a period of 21 days.[8][9] A control group receives no Fadrozole.
- **Endpoint Monitoring:**
 - **Fecundity:** Daily egg production is monitored and recorded.

- Hormone Analysis: At the end of the exposure period, blood plasma is collected to measure 17 β -estradiol (E2), testosterone (T), and 11-ketotestosterone (KT) levels via radioimmunoassay or ELISA.
- Vitellogenin Measurement: Plasma vitellogenin concentrations are quantified as a biomarker of estrogenic activity.
- Aromatase Activity Assay: Brain tissue is collected to measure aromatase activity.
- Histology: Gonadal tissue is preserved for histological examination to assess oocyte maturation and follicle health.[\[8\]](#)
- Data Analysis: Statistical analysis is performed to determine concentration-dependent effects on the measured endpoints.

The workflow for this experimental protocol can be visualized as follows:



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Workflow for an in vivo fathead minnow reproduction assay.

Preparation of Fadrozole for In Vivo Administration

For in vivo experiments, proper dissolution of **Fadrozole Hydrochloride Hemihydrate** is critical.

Protocol for Rodent Studies (Oral Gavage):

- Prepare a stock solution of Fadrozole in an appropriate vehicle. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[6]
- For a target concentration, a suggested solvent system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
- Add each solvent sequentially to the Fadrozole powder.
- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
- It is recommended to prepare the working solution fresh on the day of use.[6]

Protocol for Avian Studies (Intramuscular Injection):

- Fadrozole hydrochloride can be dissolved in a vehicle of propylene glycol and saline (e.g., a 4:1 ratio).[10]
- The desired concentration is achieved by dissolving the appropriate amount of Fadrozole in the vehicle.
- Ensure the solution is clear and free of particulates before administration.

This technical guide provides a comprehensive overview of **Fadrozole Hydrochloride Hemihydrate** for research and development purposes. The provided data and protocols should serve as a valuable resource for designing and conducting experiments with this potent aromatase inhibitor.

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